7-(4-fluorophenyl)-N,N-dimethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-fluorophenyl)-N,N-dimethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure, featuring a pyrrolo[2,3-d]pyrimidine core, makes it a valuable candidate for various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-N,N-dimethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines in the presence of a catalytic amount of hydrochloric acid . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-N,N-dimethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-amino position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-(4-fluorophenyl)-N,N-dimethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for cancer treatment.
Biological Studies: The compound is used to investigate the role of specific kinases in cellular processes.
Chemical Biology: It serves as a tool for studying protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-N,N-dimethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with protein kinases. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. The inhibition of specific kinases can lead to the modulation of various cellular pathways, making the compound a valuable tool for studying signal transduction and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent activity against Mycobacterium tuberculosis.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are also studied as kinase inhibitors and have shown significant cytotoxic activities against various cancer cell lines.
Uniqueness
7-(4-fluorophenyl)-N,N-dimethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its fluorophenyl and dimethyl groups contribute to its binding affinity and selectivity towards certain kinases, making it a promising candidate for targeted therapies.
Properties
Molecular Formula |
C20H17FN4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-N,N-dimethyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17FN4/c1-24(2)19-18-17(14-6-4-3-5-7-14)12-25(20(18)23-13-22-19)16-10-8-15(21)9-11-16/h3-13H,1-2H3 |
InChI Key |
OEPHPGVCRCNTIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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